molecular formula C17H16N4O2 B14084624 5-(2-hydroxy-3,4-dimethylphenyl)-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

5-(2-hydroxy-3,4-dimethylphenyl)-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14084624
M. Wt: 308.33 g/mol
InChI Key: AOFRDQLRHFJYPX-UHFFFAOYSA-N
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Description

5-(2-hydroxy-3,4-dimethylphenyl)-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxy-3,4-dimethylphenyl)-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the carboxamide group, leading to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents.

Medicine

Medicinal chemistry applications include the development of new drugs for the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In industry, such compounds can be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-hydroxy-3,4-dimethylphenyl)-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide depends on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This can involve binding to the active site of an enzyme, altering receptor conformation, or interfering with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
  • 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide
  • N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of 5-(2-hydroxy-3,4-dimethylphenyl)-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

3-(2-hydroxy-3,4-dimethylphenyl)-N-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H16N4O2/c1-10-5-6-13(16(22)11(10)2)14-8-15(21-20-14)17(23)19-12-4-3-7-18-9-12/h3-9,22H,1-2H3,(H,19,23)(H,20,21)

InChI Key

AOFRDQLRHFJYPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C2=NNC(=C2)C(=O)NC3=CN=CC=C3)O)C

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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